molecular formula C17H15ClN2O4S B2759265 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034541-89-2

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2759265
CAS No.: 2034541-89-2
M. Wt: 378.83
InChI Key: GNVYJPCRHNNLGY-UHFFFAOYSA-N
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Description

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • A study on the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates highlights the process of generating furo[3,2-c]pyridinium N-imides and their subsequent transformations, which could be related to the compound due to the involvement of benzenesulfonamide and furan derivatives in the synthesis processes (Bencková & Krutošíková, 1999).

Quantum Chemical and Molecular Dynamic Simulation Studies

  • Quantum chemical calculations and molecular dynamics simulations were performed to predict the inhibition efficiencies of certain derivatives on the corrosion of iron. This research indirectly relates to the chemical structure and reactivity of the compound of interest through the study of its structural analogs (Kaya et al., 2016).

Renewable Biomass Resources

  • Furan derivatives from renewable biomass resources have been investigated for their potential as substitutes for petroleum-based chemicals. The efficient production of hydroxymethylfurfural from fructose, utilizing catalysts and specific reactors, demonstrates the relevance of furan and benzenesulfonamide derivatives in renewable chemical synthesis (Román‐Leshkov et al., 2006).

HIV-1 Infection Prevention

  • The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists point towards medical applications, specifically in the prevention of human HIV-1 infection, showcasing the potential therapeutic relevance of compounds related to the one (Cheng, 2015).

Properties

IUPAC Name

5-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-14-7-6-13(18)10-16(14)25(21,22)20-11-12-4-2-8-19-17(12)15-5-3-9-24-15/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVYJPCRHNNLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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